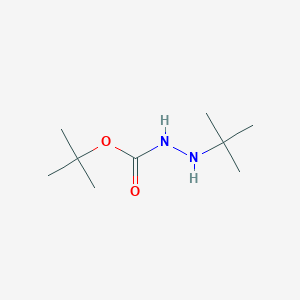N'-tert-butyl(tert-butoxy)carbohydrazide
CAS No.: 60295-52-5
Cat. No.: VC2338934
Molecular Formula: C9H20N2O2
Molecular Weight: 188.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 60295-52-5 |
|---|---|
| Molecular Formula | C9H20N2O2 |
| Molecular Weight | 188.27 g/mol |
| IUPAC Name | tert-butyl N-(tert-butylamino)carbamate |
| Standard InChI | InChI=1S/C9H20N2O2/c1-8(2,3)11-10-7(12)13-9(4,5)6/h11H,1-6H3,(H,10,12) |
| Standard InChI Key | JQGJHICBSSSEGT-UHFFFAOYSA-N |
| SMILES | CC(C)(C)NNC(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)(C)NNC(=O)OC(C)(C)C |
Introduction
N'-tert-butyl(tert-butoxy)carbohydrazide is a chemical compound with the CAS number 60295-52-5 and a molecular formula of C9H20N2O2, corresponding to a molecular weight of 188.27 g/mol . This compound belongs to the class of carbohydrazides, which are known for their applications in organic synthesis and potential biological activities.
Synthesis and Applications
While specific synthesis methods for N'-tert-butyl(tert-butoxy)carbohydrazide are not widely detailed in available literature, compounds with similar structures are typically synthesized through reactions involving hydrazine derivatives and appropriate carbonyl compounds. The applications of this compound could potentially include roles in organic synthesis, given its functional groups, and possibly in medicinal chemistry due to the presence of the tert-butoxy group, which can enhance stability and bioavailability.
Safety and Handling
N'-tert-butyl(tert-butoxy)carbohydrazide is classified as a hazardous substance according to Directive 1999/45/EC. It is harmful if swallowed and causes skin irritation . Proper handling requires protective equipment, and in case of exposure, immediate medical attention is recommended.
| Safety Measure | Description |
|---|---|
| Ingestion | Harmful if swallowed. Consult a physician if ingested. |
| Skin Contact | Causes skin irritation. Wash with soap and water. |
| Eye Contact | Rinse thoroughly with water. Consult a physician. |
| Firefighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume